

Spectroscopic Analysis of 2,4-Diisocyanato-1-methylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Diisocyanato-1-methylbenzene

Cat. No.: B125308

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Introduction

2,4-Diisocyanato-1-methylbenzene, commonly known as 2,4-Toluene diisocyanate (2,4-TDI), is a key aromatic diisocyanate used extensively in the production of polyurethane foams, elastomers, coatings, and adhesives. The precise characterization of this compound is critical for quality control, reaction monitoring, and safety, as isocyanates are known sensitizers. This technical guide provides an in-depth overview of the spectroscopic techniques used to analyze 2,4-TDI, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,4-Diisocyanato-1-methylbenzene**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
~2270	Strong	Asymmetric N=C=O stretching	[1]
~1510	Medium	Aromatic C=C stretching	[2]
~1450	Medium	CH ₃ asymmetric bending	[2]
~1380	Medium	CH ₃ symmetric bending	
~870	Strong	C-H out-of-plane bending (aromatic)	
~810	Strong	C-H out-of-plane bending (aromatic)	[2]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Reference
~7.25	d	1H	H6	[3]
~7.15	dd	1H	H5	[3]
~7.00	d	1H	H3	[3]
~2.30	s	3H	-CH ₃	[3]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Reference
~136.0	C1	
~133.5	C4	
~130.0	C5	
~128.0	C2	
~120.0	C6	
~118.0	C3	
~125.0	N=C=O (C4)	
~127.0	N=C=O (C2)	
~17.5	-CH ₃	

Table 4: Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment	Reference
174	~100	[M] ⁺	[4]
146	~40	[M-CO] ⁺	[4]
118	~30	[M-2CO] ⁺	[4]
91	~25	[C ₇ H ₇] ⁺	[4]
65	~15	[C ₅ H ₅] ⁺	[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses of 2,4-TDI are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of 2,4-TDI, particularly the isocyanate (-NCO) group.

Methodology:

- **Sample Preparation:** As 2,4-TDI is a liquid at room temperature, a neat sample can be analyzed.^[5] A thin film of the liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.^{[5][6]} Alternatively, a solution in a dry, IR-transparent solvent like cyclohexane can be used.^[1]
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:**
 - A background spectrum of the clean salt plates (or the solvent) is recorded.
 - The sample is placed in the IR beam path.
 - The spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- **Data Analysis:** The obtained spectrum is baseline-corrected and the positions and intensities of the absorption bands are determined. The characteristic strong absorption around 2270 cm^{-1} is indicative of the N=C=O stretching vibration.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of 2,4-TDI by analyzing the chemical environment of its hydrogen (^1H) and carbon (^{13}C) nuclei.

Methodology:

- **Sample Preparation:**
 - A sample of 2,4-TDI (typically 5-20 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is accurately weighed.^[7]

- The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3).^[3]
- The solution is transferred to a 5 mm NMR tube.^[7]
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.^[8]
- ^1H NMR Data Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve homogeneity.
 - A standard one-pulse sequence is used.
 - Parameters such as the number of scans (NS), relaxation delay (d1), and acquisition time (at) are optimized.
- ^{13}C NMR Data Acquisition:
 - A proton-decoupled pulse program is typically used to simplify the spectrum to singlets for each carbon.
 - A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Analysis: The acquired free induction decays (FIDs) are Fourier transformed. The resulting spectra are phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). Integration of the ^1H NMR signals provides the relative number of protons for each resonance.

Mass Spectrometry (MS)

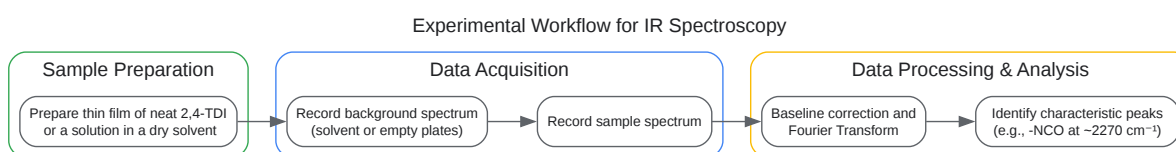
Objective: To determine the molecular weight and fragmentation pattern of 2,4-TDI, confirming its elemental composition.

Methodology:

- **Sample Introduction:** For a volatile compound like 2,4-TDI, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) can be employed.
- **Instrumentation:** A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for this type of analysis.
- **Data Acquisition:**
 - **Ionization:** In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
 - **Detection:** The abundance of each ion is measured.
- **Data Analysis:** The mass spectrum is plotted as relative intensity versus m/z . The peak with the highest m/z often corresponds to the molecular ion $[M]^+$, which provides the molecular weight of the compound. The other peaks represent fragment ions, which can be used to deduce the structure of the molecule.

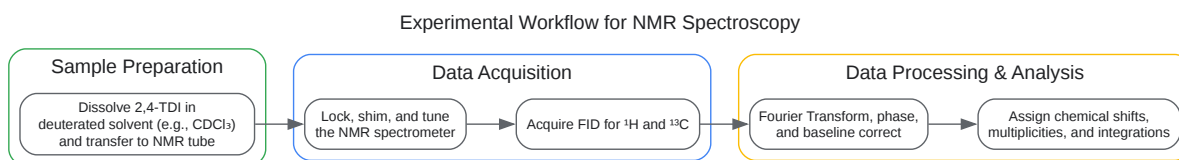
Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship between the spectroscopic techniques discussed.



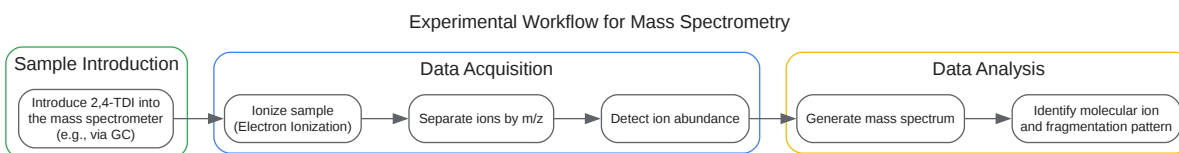
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Caption: Workflow for Infrared (IR) Spectroscopy of 2,4-TDI.



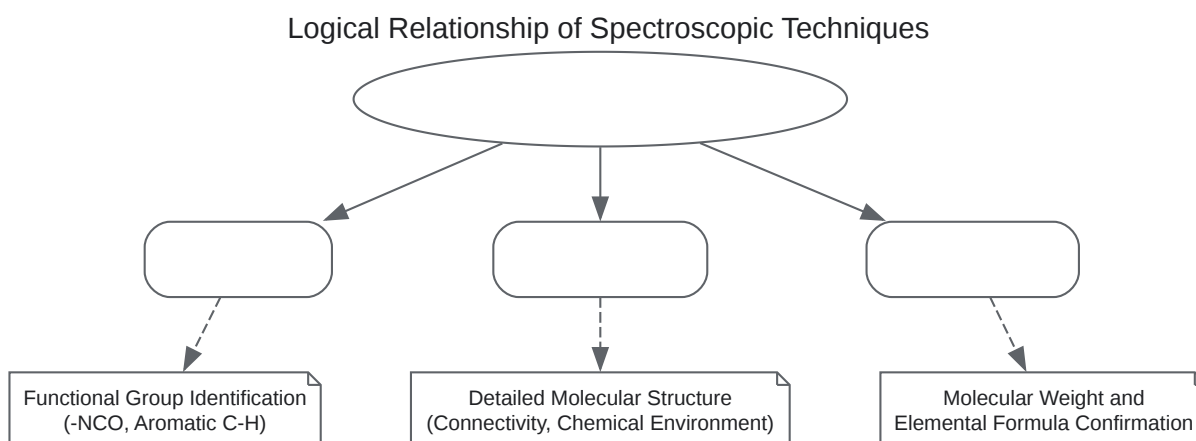
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Caption: Workflow for NMR Spectroscopy of 2,4-TDI.



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Caption: Workflow for Mass Spectrometry of 2,4-TDI.



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